molecular formula C20H21ClN2O2 B1683357 N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide

N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide

Cat. No.: B1683357
M. Wt: 356.8 g/mol
InChI Key: XXXKKZBZKUDKMA-UHFFFAOYSA-N
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Description

N-[[1-[(4-Chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide is a synthetic organic compound intended for research and development purposes. This product is provided as a solid and is characterized by a molecular weight of 356.85 g/mol. As a derivative of the indole scaffold, a structure prevalent in many biologically active molecules, this compound is of significant interest in medicinal chemistry and pharmacology research . Indole and indazole-based structures are frequently investigated for their potential interactions with various biological targets, including central nervous system receptors . Researchers are exploring its physicochemical properties and potential mechanisms of action in early-stage in vitro studies. This compound is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers handling this material should conduct their own thorough safety assessments and adhere to all applicable laboratory safety protocols.

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide

InChI

InChI=1S/C20H21ClN2O2/c1-3-20(24)22-12-16-11-17-18(5-4-6-19(17)25-2)23(16)13-14-7-9-15(21)10-8-14/h4-11H,3,12-13H2,1-2H3,(H,22,24)

InChI Key

XXXKKZBZKUDKMA-UHFFFAOYSA-N

SMILES

CCC(=O)NCC1=CC2=C(N1CC3=CC=C(C=C3)Cl)C=CC=C2OC

Canonical SMILES

CCC(=O)NCC1=CC2=C(N1CC3=CC=C(C=C3)Cl)C=CC=C2OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-2-ylmethyl)propionamide
UCM 454
UCM-454
UCM454

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UCM 454 involves several steps, starting with the preparation of the indole derivative. The key steps include:

Industrial Production Methods

Industrial production of UCM 454 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

UCM 454 undergoes various chemical reactions, including:

    Oxidation: UCM 454 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of UCM 454 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted derivatives with amine or thiol groups.

Scientific Research Applications

N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide is a synthetic compound with a complex structure featuring a propanamide moiety linked to an indole derivative. The presence of a 4-chlorophenyl group and a methoxy substituent enhances its potential biological activity. The molecular formula is C20H21ClN2O2.

Potential Biological Interactions

Preliminary studies suggest that this compound exhibits significant biological activity and may interact with various biological targets.

Medicinal Chemistry and Pharmacology Applications

This compound may have applications in medicinal chemistry and pharmacology. The uniqueness of this compound lies in its specific combination of structural elements that may confer distinct biological activities compared to similar compounds. Its methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability, while the chlorophenyl group could influence receptor selectivity.

Cancer therapy

Many different compounds are being tested for their anticancer activities . For example, researchers designed a series of thieno-pyrimidin-hydrazones as CDK4 inhibitors and found St.33 to be the most potent compound . Li and his coworkers synthesized a series of pteridin-7(8H)-one derivatives as significant CDK4/6 inhibitors . Among this series, the most potent compound showed significant anticancer activities against a panel of cancer cell lines .

Mechanism of Action

UCM 454 exerts its effects by interacting with specific molecular targets, including receptors and enzymes. It acts as an antagonist at certain receptors, inhibiting their activity and modulating downstream signaling pathways. The exact mechanism involves binding to the receptor’s active site, preventing the natural ligand from binding and activating the receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Propanamide Derivatives

a. N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()

  • Structural Differences : Fluorinated biphenyl at the propanamide side chain; indole substituted at the 3-position with an ethyl group.
  • Implications : The fluorine atom enhances electronegativity and metabolic stability compared to the target compound’s methoxy group. The biphenyl moiety may increase lipophilicity, affecting blood-brain barrier penetration.

b. 3-{1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}-N-[(furan-2-yl)methyl]propanamide ()

  • Structural Differences : 2-Chlorophenylmethyl (vs. 4-chlorophenylmethyl) on indole; furan-methyl substitution on propanamide.
  • Implications: The 2-chloro isomer may reduce steric hindrance compared to the 4-chloro analog.

c. 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide ()

  • Structural Differences: Thiazole ring replaces the methoxyindole; amino group at the propanamide.
  • The amino group may alter target selectivity compared to the target compound’s methyl-propanamide.
Chlorophenyl-Substituted Propanamides

a. 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide ()

  • Structural Differences : 4-Chlorobenzoyl (vs. 4-chlorobenzyl) on indole; sulfonamide substituent.
  • Implications: The benzoyl group is electron-withdrawing, reducing indole nucleophilicity.

b. N-(4-Chlorophenyl)-N′-[4-(diethylamino)phenyl]methylideneamino]propanediamide ()

  • Structural Differences: Diethylamino-phenylimine substituent; propanediamide backbone.
  • Implications: The imine group introduces pH-dependent solubility, while the diethylamino group may confer basicity, affecting tissue distribution.
Heterocyclic and Opioid-Related Analogs

a. Para-Chlorofentanyl ()

  • Structural Differences : Piperidinyl core (vs. indole); opioid receptor-targeting design.
  • Implications : Despite shared chlorophenyl and propanamide groups, the piperidine scaffold directs activity toward opioid receptors, highlighting the role of core structure in target specificity.

b. N-Metóxi-N-metil-2-(4′-clorofenilsulfonil)propanamida ()

  • Structural Differences : Sulfonyl group; methoxy-methyl substitution.
  • Implications : The sulfonyl group increases electrophilicity and stability against hydrolysis compared to the target compound’s benzyl group.

Biological Activity

N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide, also known by its CAS number 1706453-04-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a propanamide moiety linked to an indole derivative, characterized by the presence of a 4-chlorophenyl group and a methoxy substituent. This article aims to explore the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C20H21ClN2O2. The structural representation can be summarized as follows:

ComponentStructure
Indole DerivativeIndole
Chlorophenyl GroupChlorophenyl
Methoxy GroupMethoxy

Pharmacological Properties

Preliminary studies suggest that this compound exhibits significant biological activity. The following pharmacological properties have been identified:

  • Antiviral Activity : Research indicates that derivatives similar to this compound can exert antiviral effects against various viruses, including Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). For instance, derivatives with similar structural motifs have shown the ability to increase intracellular levels of APOBEC3G, which inhibits viral replication .
  • Anticancer Potential : Compounds with indole structures are often associated with anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth .
  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Interaction : The chlorophenyl and methoxy groups enhance lipophilicity, potentially improving the compound's ability to cross cell membranes and interact with specific receptors.
  • Molecular Docking Studies : Computational studies indicate that this compound can effectively bind to target proteins involved in disease processes, suggesting a mechanism for its therapeutic effects .

Case Studies

Several case studies have investigated the biological activity of compounds structurally related to this compound:

  • Antiviral Efficacy : A study evaluating a related indole derivative demonstrated significant antiviral activity against HBV in vitro and in vivo using animal models. The study highlighted the compound's ability to reduce viral load and improve liver function markers .
  • Anticancer Activity : In vitro studies on cancer cell lines showed that derivatives with similar structures induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators .
  • Enzyme Inhibition : Research on enzyme inhibitors revealed that compounds with similar functional groups exhibited strong inhibitory effects on AChE, indicating potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide, and how can purity be optimized?

  • Methodological Answer : The compound’s indole core can be synthesized via Fischer indole cyclization, followed by alkylation at the 1-position using 4-chlorobenzyl chloride under basic conditions. The propanamide side chain is introduced via reductive amination or nucleophilic substitution. Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : Confirm substitution patterns (e.g., 4-methoxy singlet at ~3.8 ppm in 1^1H NMR; indole C-H resonances at 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles to similar indole-propanamide structures .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms via fluorometric/colorimetric substrates .
  • Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors (indole derivatives often target CNS pathways) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenyl and 4-methoxy groups influence bioactivity?

  • Methodological Answer : Perform a structure-activity relationship (SAR) study:

  • Synthetic Modifications : Replace 4-chlorophenyl with 4-fluorophenyl or 4-methylphenyl to assess halogen dependence .
  • Computational Analysis : DFT calculations to map electron density distributions and dock the compound into target proteins (e.g., using AutoDock Vina) .
  • Pharmacokinetic Profiling : Compare logP (via shake-flask method) and metabolic stability (human liver microsomes) to evaluate substituent effects on bioavailability .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Address discrepancies through:

  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in plasma/tissue homogenates .
  • Protein Binding Studies : Equilibrium dialysis to measure free vs. bound fractions, which may explain reduced in vivo efficacy .
  • Dose Optimization : Pharmacodynamic modeling (e.g., Hill equation) to align in vitro IC50_{50} values with effective plasma concentrations .

Q. What strategies mitigate instability of the propanamide moiety under physiological conditions?

  • Methodological Answer :

  • Prodrug Design : Mask the amide as a tert-butyl carbamate or ester to enhance stability until target site delivery .
  • Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to reduce hydrolysis .
  • pH-Sensitive Analogues : Introduce electron-withdrawing groups adjacent to the amide to resist enzymatic cleavage .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer :

  • Assay Standardization : Validate cell viability protocols (e.g., ATP-based assays vs. MTT) and control for culture conditions (e.g., serum concentration) .
  • Multi-Omics Profiling : RNA-seq or proteomics to identify differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes that explain resistance .
  • 3D Spheroid Models : Compare 2D vs. 3D culture results to assess microenvironment-dependent activity .

Key Structural and Functional Comparisons

Feature Impact on Research Reference
4-Chlorophenyl groupEnhances lipophilicity and target binding via halogen bonding; may increase toxicity
4-Methoxyindole coreModulates electron density for π-π stacking with aromatic residues in enzymes/receptors
Propanamide linkerSusceptible to hydrolysis; critical for pharmacokinetic optimization

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide
Reactant of Route 2
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N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide

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